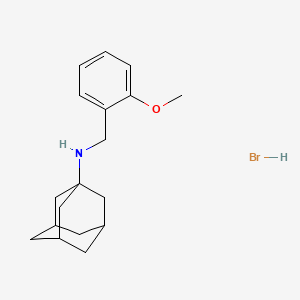
2-bromo-N-2-pyridinylpropanamide hydrobromide
Descripción general
Descripción
2-bromo-N-2-pyridinylpropanamide hydrobromide, also known as PY54, is a chemical compound that belongs to the class of N-alkylated pyridin-2-amides. It has a CAS Number of 1609406-29-2 and a molecular weight of 309.99 .
Molecular Structure Analysis
The linear formula of 2-bromo-N-2-pyridinylpropanamide hydrobromide is C8 H9 Br N2 O . Br H . The InChI code is 1S/C8H9BrN2O.BrH/c1-6(9)8(12)11-7-4-2-3-5-10-7;/h2-6H,1H3,(H,10,11,12);1H .Physical And Chemical Properties Analysis
2-bromo-N-2-pyridinylpropanamide hydrobromide is a solid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Brominated Compounds and Environmental Impact
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds have similar toxicity profiles to their chlorinated homologs. Studies emphasize the need for further investigation into the health effects of these compounds, highlighting their environmental persistence and potential risk to human and wildlife health due to increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Analytical Techniques in Organic Chemistry
The study of regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines provides insights into the mechanisms and outcomes of bromination reactions. This research is crucial for understanding how bromination affects the chemical properties of compounds, which could be relevant for the manipulation and study of 2-bromo-N-2-pyridinylpropanamide hydrobromide in a research context (Thapa, Brown, Balestri, & Taylor, 2014).
Biological and Pharmacological Research
Studies on various brominated and pyridine-based compounds highlight their biological significance and potential pharmacological applications. For instance, the chemistry and applications of 2-pyridone structures, which are closely related to the pyridine moiety in 2-bromo-N-2-pyridinylpropanamide hydrobromide, have attracted attention due to their biological importance and diverse pharmacological activities (Amer et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-pyridin-2-ylpropanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.BrH/c1-6(9)8(12)11-7-4-2-3-5-10-7;/h2-6H,1H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHGMFSGFRLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=N1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-2-pyridinylpropanamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



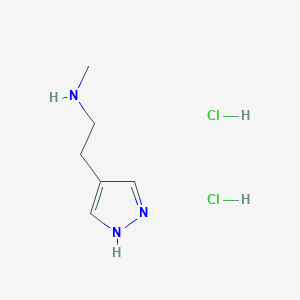
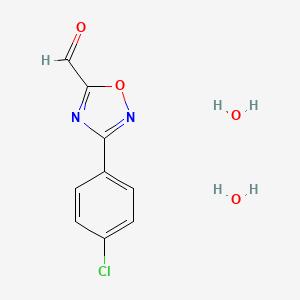
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)
![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
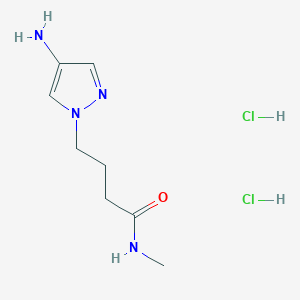
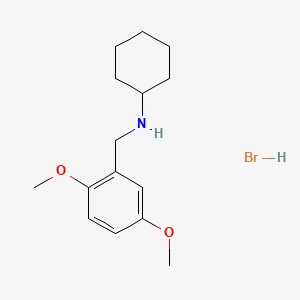

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)
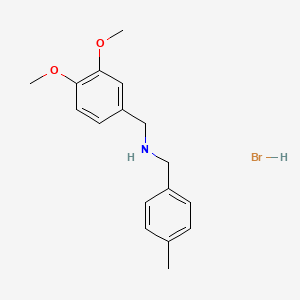
amine hydrobromide](/img/structure/B3107179.png)

